Tert-butyl [1-(4-amino-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-2-yl)piperidin-4-yl]carbamate
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Overview
Description
TERT-BUTYL N-(1-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERIDIN-4-YL)CARBAMATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a piperidine ring, and a pyrimidine ring substituted with an amino group and a benzenesulfonyl group.
Preparation Methods
The synthesis of TERT-BUTYL N-(1-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERIDIN-4-YL)CARBAMATE involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and methanol, and reagents like tert-butyl chloroformate and piperidine .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzenesulfonyl group can be reduced to form corresponding sulfinyl or sulfhydryl derivatives.
Scientific Research Applications
TERT-BUTYL N-(1-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERIDIN-4-YL)CARBAMATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways involving pyrimidine and piperidine derivatives.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-(1-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERIDIN-4-YL)CARBAMATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and blocking receptor-ligand interactions .
Comparison with Similar Compounds
Similar compounds to TERT-BUTYL N-(1-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERIDIN-4-YL)CARBAMATE include:
TERT-BUTYL N-(2-{[({1-METHYL-5-[(TRIPHENYLMETHYL)AMINO]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]AMINO}ETHYL)CARBAMATE: Used in the synthesis of ceftolozane.
TERT-BUTYL N-(4-{[({1-METHYL-5-[(TRIPHENYLMETHYL)AMINO]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]AMINO}BUTYL)CARBAMATE: Another intermediate in organic synthesis.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of TERT-BUTYL N-(1-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERIDIN-4-YL)CARBAMATE in its specific uses and properties.
Properties
Molecular Formula |
C23H33N5O4S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C23H33N5O4S/c1-15(2)16-6-8-18(9-7-16)33(30,31)19-14-25-21(27-20(19)24)28-12-10-17(11-13-28)26-22(29)32-23(3,4)5/h6-9,14-15,17H,10-13H2,1-5H3,(H,26,29)(H2,24,25,27) |
InChI Key |
FEYVAKZOVHEMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC(CC3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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